1-Bromo-1-phenylpropan-2-one

Catalog No.
S662955
CAS No.
23022-83-5
M.F
C9H9BrO
M. Wt
213.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-1-phenylpropan-2-one

In-house bromination of phenylacetone yields isomeric mixtures, requiring hazardous reagents and tedious purification. 1-Bromo-1-phenylpropan-2-one eliminates this by providing regiospecific electrophilic activation for heterocycle synthesis. It enables rapid cyclocondensation to thiazoles/imidazoles, serves as a photoredox radical precursor, and ensures strict C1 control in Darzens epoxide formation. Supplied with defined purity, it streamlines API/agrochemical scale-up.

CAS Number

23022-83-5

Product Name

1-Bromo-1-phenylpropan-2-one

IUPAC Name

1-bromo-1-phenylpropan-2-one

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

InChI

InChI=1S/C9H9BrO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-6,9H,1H3

InChI Key

LHMXBAUNIRFZCP-UHFFFAOYSA-N

SMILES

CC(=O)C(C1=CC=CC=C1)Br

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)Br

The exact mass of the compound 1-Bromo-1-phenylpropan-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-Bromo-1-phenyl-2-propanone, α-Bromo-α-phenylacetone, α-Bromophenylacetone, 1-Bromo-1-phenylacetone, 1-Bromo-1-phenylpropan-2-one

Purity

≥97%

Package Size

1 g, 5 g, 25 g

1-Bromo-1-phenylpropan-2-one (CAS: 23022-83-5) is an electrophilically activated alpha-brominated aryl ketone utilized as a structural building block in organic synthesis. Featuring a bromine atom at the benzylic alpha-carbon, this compound is primed for nucleophilic substitution and radical generation. In industrial and laboratory procurement, it serves as a pre-activated precursor for the regioselective construction of five-membered heterocycles—such as thiazoles, imidazoles, and oxazoles—as well as a substrate for cross-coupling and Darzens condensations. Procuring this specific halogenated form provides a defined, regiochemically pure starting material that directly integrates into downstream active pharmaceutical ingredient (API) and agrochemical manufacturing workflows without requiring hazardous in-house halogenation steps [1].

Procurement Fit

Benzylic bromide electrophile for Friedel-Crafts, SN2, and cycloaddition pathways
Regioisomeric purity avoids non-reactive 2-bromo isomer; confirms exclusive reactivity profile
Vacuum-distilled liquid (bp 122–123 °C at 5 Torr) suitable for direct use in anhydrous reactions

Attempting to substitute 1-bromo-1-phenylpropan-2-one with its unhalogenated parent compound, phenylacetone, introduces severe process inefficiencies. In-house bromination of phenylacetone lacks strict regiocontrol, yielding mixtures of 1-bromo, 3-bromo, and dibrominated isomers that require extensive chromatographic separation and lower overall atom economy. Furthermore, substituting with the homologous 1-chloro-1-phenylpropan-2-one alters reaction kinetics; the stronger carbon-chlorine bond retards nucleophilic substitution rates, requiring elevated temperatures and extended reaction times that promote thermal degradation and lower overall yields in application-critical heterocycle syntheses [1].

Substitution Risk

Target
1-Bromo-1-phenylpropan-2-one (benzylic C–Br, activated by carbonyl)
Regioisomer
2-Bromo-1-phenylpropan-1-one lacks benzylic leaving group; cannot form resonance-stabilized carbocation for Friedel-Crafts alkylation.
Chloro analog
1-Chloro-1-phenylpropan-2-one has poorer leaving group ability; approximately 10-fold slower SN2 displacement, limiting mild-condition applications.
Similar CAS or generic α-bromo ketones may not reproduce reaction outcomes; compound-specific sourcing is required for benzylic-electrophile-dependent transformations.

Nucleophilic Substitution Kinetics in Thiazole Synthesis

In standard Hantzsch heterocycle syntheses, the leaving group identity at the alpha position dictates reaction kinetics. 1-Bromo-1-phenylpropan-2-one undergoes cyclocondensation with thioureas, typically reaching completion within 1 to 2 hours at moderate temperatures. In contrast, the homologous 1-chloro-1-phenylpropan-2-one exhibits slower kinetics due to the higher bond dissociation energy of the C-Cl bond, requiring 12 to 24 hours of reflux and resulting in 15-25% lower overall yields due to competing aldol side reactions [1].

Evidence DimensionReaction time and isolated yield in cyclocondensation
Target Compound Data1-2 hours reaction time; >85% typical yield
Comparator Or Baseline1-chloro-1-phenylpropan-2-one (12-24 hours; ~60-70% yield)
Quantified DifferenceUp to 10x faster reaction kinetics and 15-25% higher yield
ConditionsStandard Hantzsch thiazole synthesis with thiourea derivatives

Procuring the alpha-bromo variant reduces reactor time and improves isolated yields in pharmaceutical heterocycle manufacturing.

Friedel-Crafts reactivity
Head-to-head
Exclusive: target yields 1,1-diphenyl-2-propanone (good yield); regioisomer inert under same AlCl₃/benzene conditions
Regioisomeric identity determines Friedel-Crafts competence; only the benzylic bromide provides the required carbocation pathway.
Regioisomer comparison data; direct experimental evidence from Kwok et al. 1972.

Regiochemical Fidelity in Precursor Procurement

Manufacturing alpha-brominated ketones in-house from unhalogenated precursors like phenylacetone yields complex mixtures. Direct electrophilic bromination of phenylacetone produces a mixture of the target 1-bromo-1-phenylpropan-2-one, the undesired 3-bromo isomer, and over-brominated byproducts. Procuring pre-synthesized 1-bromo-1-phenylpropan-2-one at >95% purity bypasses this unselective step, ensuring that downstream nucleophilic attacks occur exclusively at the benzylic C1 position rather than the terminal C3 methyl group [1].

Evidence DimensionRegiochemical purity of the reactive alpha-carbon
Target Compound Data>95% specific 1-bromo isomer (procured)
Comparator Or BaselineIn-house bromination of phenylacetone (yields mixed 1-bromo, 3-bromo, and dibromo species)
Quantified DifferenceElimination of isomeric byproducts and bypass of purification steps
ConditionsDirect procurement vs. standard electrophilic bromination of phenylacetone

Eliminates a hazardous, low-yield synthetic step and prevents isomeric impurities from propagating into final API formulations.

Boiling point & density
Reported
bp 122–123 °C (5 Torr); density 1.4514 g/cm³ (15.1 °C) vs. regioisomer bp >245 °C (760 mmHg)
Lower thermal stability requires vacuum distillation; purification protocol differs from regioisomer and chloro analog.
ChemicalBook data; cross-study comparison.

Visible-Light Photoredox Activation Efficiency

For modern photoredox catalytic workflows, the activation barrier for homolytic bond cleavage is critical. 1-Bromo-1-phenylpropan-2-one generates benzylic radicals under mild visible-light irradiation using standard ruthenium or iridium photocatalysts due to the relatively weak C-Br bond. Conversely, 1-chloro-1-phenylpropan-2-one requires significantly higher energy (often harsh UV irradiation) or strong chemical reductants to achieve C-Cl bond cleavage, which can degrade sensitive functional groups on complex substrates [1].

Evidence DimensionEnergy requirement for homolytic halogen bond cleavage
Target Compound DataCleaves under mild visible-light photoredox conditions
Comparator Or Baseline1-chloro-1-phenylpropan-2-one (requires harsh UV or strong reductants)
Quantified DifferenceEnables use of lower-energy visible light, preventing substrate degradation
ConditionsPhotoredox-catalyzed radical C-C or C-N coupling

Allows integration into mild, green photoredox synthesis pipelines without requiring specialized UV photoreactors.

Continuous flow productivity
Reported
180 mmol/h
Scalable flow protocol enables multi-gram supply with high throughput, reducing procurement risk for larger quantities.
Cantillo et al. 2014; NBS/acetonitrile under visible light.
Leaving group reactivity
Class-level
Br⁻ vs. Cl⁻: ~10× faster SN2 displacement (α-halo ketone context)
Bromide leaving group enables milder temperatures and shorter reaction times in nucleophilic substitution sequences.
Class-level physical organic principle; substituent-dependent.
[3+4] Cycloaddition yield
Reported
30%
Demonstrated access to 8-oxabicyclo[3.2.1]octane scaffold via oxyallyl cation; alternative α-bromo ketones give different regiochemistry or no reaction.
Costa et al. 2000; base-mediated dehydrobromination with furan.

High-Throughput Hantzsch Heterocycle Synthesis

Leveraging the kinetically labile C-Br bond, 1-bromo-1-phenylpropan-2-one is utilized to rapidly construct substituted thiazoles and imidazoles via cyclocondensation with thioureas or amidines. The accelerated kinetics compared to chloro-analogs make it highly suitable for parallel library synthesis in drug discovery, minimizing thermal degradation of sensitive intermediates [1].

Visible-Light Photoredox Cross-Coupling

Due to its favorable reduction potential and weak C-Br bond, this compound acts as an efficient benzylic radical precursor in photoredox catalysis. It is selected over chloro-derivatives for mild, visible-light-mediated C-C and C-N bond-forming reactions that are sensitive to harsh UV irradiation, fitting seamlessly into modern green chemistry workflows [2].

Regioselective Darzens Condensation for Epoxides

In the synthesis of complex glycidic esters and epoxides, the pre-installed bromine atom at the C1 position ensures that base-mediated condensation with aldehydes proceeds with strict regiocontrol. This avoids the isomeric mixtures associated with in-situ halogenation of phenylacetone, streamlining downstream purification [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
gem-Diarylpropanone synthesis
Regioisomeric identity (benzylic bromide)
Friedel-Crafts alkylation competence
Scalable process chemistry
Demonstrated continuous-flow protocol
Throughput and reproducibility at scale
Mild-condition nucleophilic displacement
Leaving group ability (Br vs. Cl)
Reaction rate and temperature sensitivity
8-Oxabicyclo[3.2.1]octane construction
Oxyallyl cation generation efficiency
[3+4] Cycloaddition yield and regiochemistry

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

23022-83-5

General Manufacturing Information

2-Propanone, 1-bromo-1-phenyl-: INACTIVE

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